

(S)-3-Aminobutan-1-ol: A Chiral Keystone in Modern Pharmaceutical Synthesis

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Compound of Interest

Compound Name: (S)-3-Aminobutan-1-ol

Cat. No.: B1278218

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(S)-3-Aminobutan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceuticals and biologically active molecules.^{[1][2]} Its molecular structure, featuring both an amino and a hydroxyl group on a chiral scaffold, makes it a versatile intermediate for creating complex, stereochemically pure compounds.^{[3][4]} This guide provides an in-depth analysis of its function in pharmaceuticals, focusing on its role as an intermediate, its synthesis, and its contribution to the development of potent therapeutic agents.

Core Function: A Versatile Chiral Intermediate

The primary function of **(S)-3-Aminobutan-1-ol** in the pharmaceutical industry is as a chiral building block.^{[1][3]} Its stereospecific structure is essential for producing enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic activity while the other may be inactive or cause unwanted side effects.^{[3][4]} The presence of both a primary amine and a primary alcohol allows for a wide range of chemical modifications, providing synthetic flexibility.^[3]

While **(S)-3-Aminobutan-1-ol** itself is a valuable chiral synthon, its enantiomer, **(R)-3-aminobutan-1-ol**, has gained significant attention for its role as a key intermediate in the synthesis of the highly successful antiretroviral drug, Dolutegravir.^{[2][3][5]} Dolutegravir is an HIV integrase inhibitor used in the treatment of HIV infection.^{[2][6]} The specific stereochemistry of **(R)-3-aminobutan-1-ol** is crucial for the pharmacological profile and potency of Dolutegravir.^[2]

Key Applications:

- Antiretroviral Drugs: Most notably, the enantiomer (R)-3-aminobutan-1-ol is a crucial component in the synthesis of Dolutegravir.[3][5]
- HIV Integrase Inhibitors: It is used to synthesize compounds with HIV integrase inhibitory activity, which is a vital target for HIV replication.[1][2]
- Chiral Ligand Engineering: Used to modify circularly polarized luminescence in nanomaterials.[2]
- Peptidomimetics and Analogs: Employed in the development of novel peptidomimetics and other biologically active analogs in drug discovery.[3]

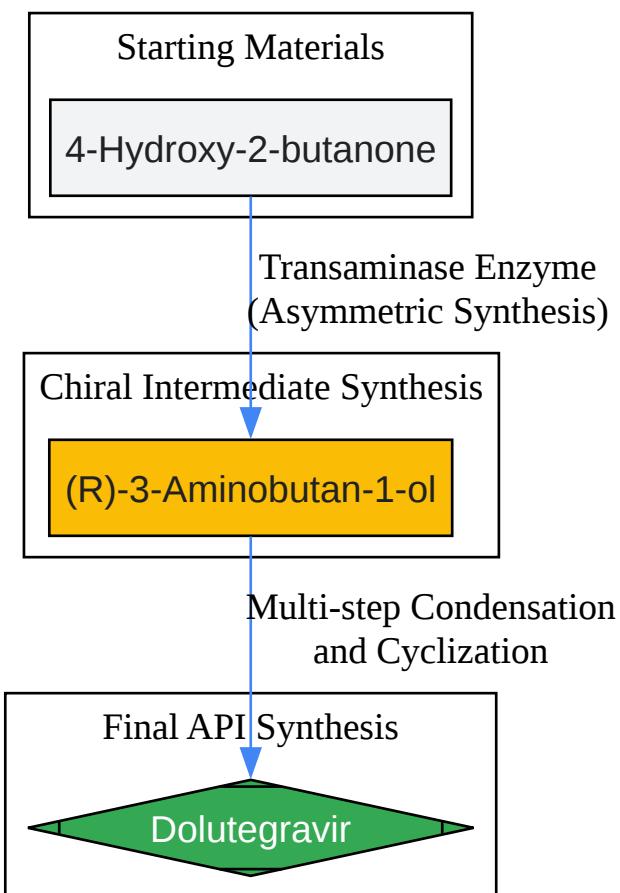
Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of **(S)-3-Aminobutan-1-ol**.

Property	Value	Reference
Molecular Formula	C4H11NO	[1][7][8]
Molecular Weight	89.14 g/mol	[1][7][8]
CAS Number	61477-39-2	[1][7][8]
Boiling Point	168 °C	[1]
Density	0.927 g/cm ³	[1]
Flash Point	56 °C	[1]
Solubility	Slightly soluble in DMSO and Methanol; Sparingly soluble in Ethanol.	[1]
Storage Temperature	2–8 °C under inert gas (Nitrogen or Argon).	[1]
Predicted pKa	15.00 ± 0.10	[1]
Appearance	Colorless liquid/oil.	[1][7]

Role in Synthesis: The Path to Dolutegravir

The synthesis of Dolutegravir highlights the importance of chiral intermediates like 3-aminobutan-1-ol. The (R)-enantiomer is specifically required to construct the morpholine ring system and establish the correct stereochemistry of the final drug molecule, which is critical for its binding to the HIV integrase enzyme.



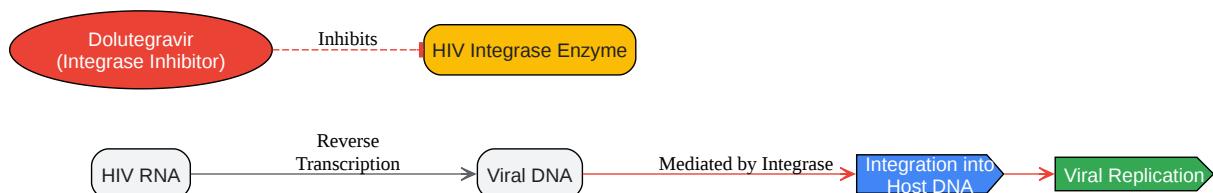
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Synthesis of Dolutegravir via (R)-3-aminobutan-1-ol.

This diagram illustrates the pivotal role of (R)-3-aminobutan-1-ol as the chiral intermediate linking a simple starting material to the complex final active pharmaceutical ingredient (API).

Mechanism of Action of Resulting Pharmaceuticals (e.g., HIV Integrase Inhibitors)

(S)-3-Aminobutan-1-ol and its enantiomer are instrumental in synthesizing HIV integrase inhibitors. These drugs target the integrase enzyme, which is essential for the HIV life cycle. By blocking this enzyme, the viral DNA cannot be integrated into the host cell's genome, thus preventing viral replication.



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Mechanism of HIV Integrase Inhibition.

Experimental Protocols

Here are detailed methodologies for key experiments related to **(S)-3-Aminobutan-1-ol**.

Protocol 1: Synthesis of **(S)-3-Aminobutan-1-ol** via Hydrogenolysis

This protocol describes the synthesis of **(S)-3-aminobutan-1-ol** from **(S)-benzyl(4-hydroxybutan-2-yl)carbamate**.^[7]

Materials:

- **(S)-benzyl(4-hydroxybutan-2-yl)carbamate** (1.00 eq.)
- Methanol (MeOH)
- Palladium on carbon (Pd/C, 10% w/w, 0.10 eq.)
- Hydrogen gas (H₂)

- 1000 mL round-bottom flask
- Filtration apparatus
- Rotary evaporator

Procedure:

- A solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (30 g, 134.4 mmol) in methanol (500 mL) is added to a 1000 mL round-bottom flask.
- Palladium on carbon (3 g) is carefully added to the solution.
- The flask is evacuated and backfilled with hydrogen gas. The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours at 25 °C.
- Upon reaction completion (monitored by TLC or LC-MS), the solid catalyst is removed by filtration through a pad of Celite.
- The filtrate is concentrated under reduced pressure using a rotary evaporator to yield **(S)-3-aminobutan-1-ol** as a colorless oil.
- The final product is confirmed by ¹H NMR and LC-MS analysis. The expected yield is approximately 92%.[\[7\]](#)

Protocol 2: Chemoenzymatic Synthesis of (R)-3-Aminobutan-1-ol

This protocol outlines an enzymatic approach using a transaminase to produce the (R)-enantiomer, which is crucial for Dolutegravir synthesis.[\[2\]](#)[\[6\]](#)

Materials:

- 4-hydroxy-2-butanone (substrate)
- Transaminase enzyme (e.g., from Actinobacteria sp.)
- Isopropylamine (amino donor)

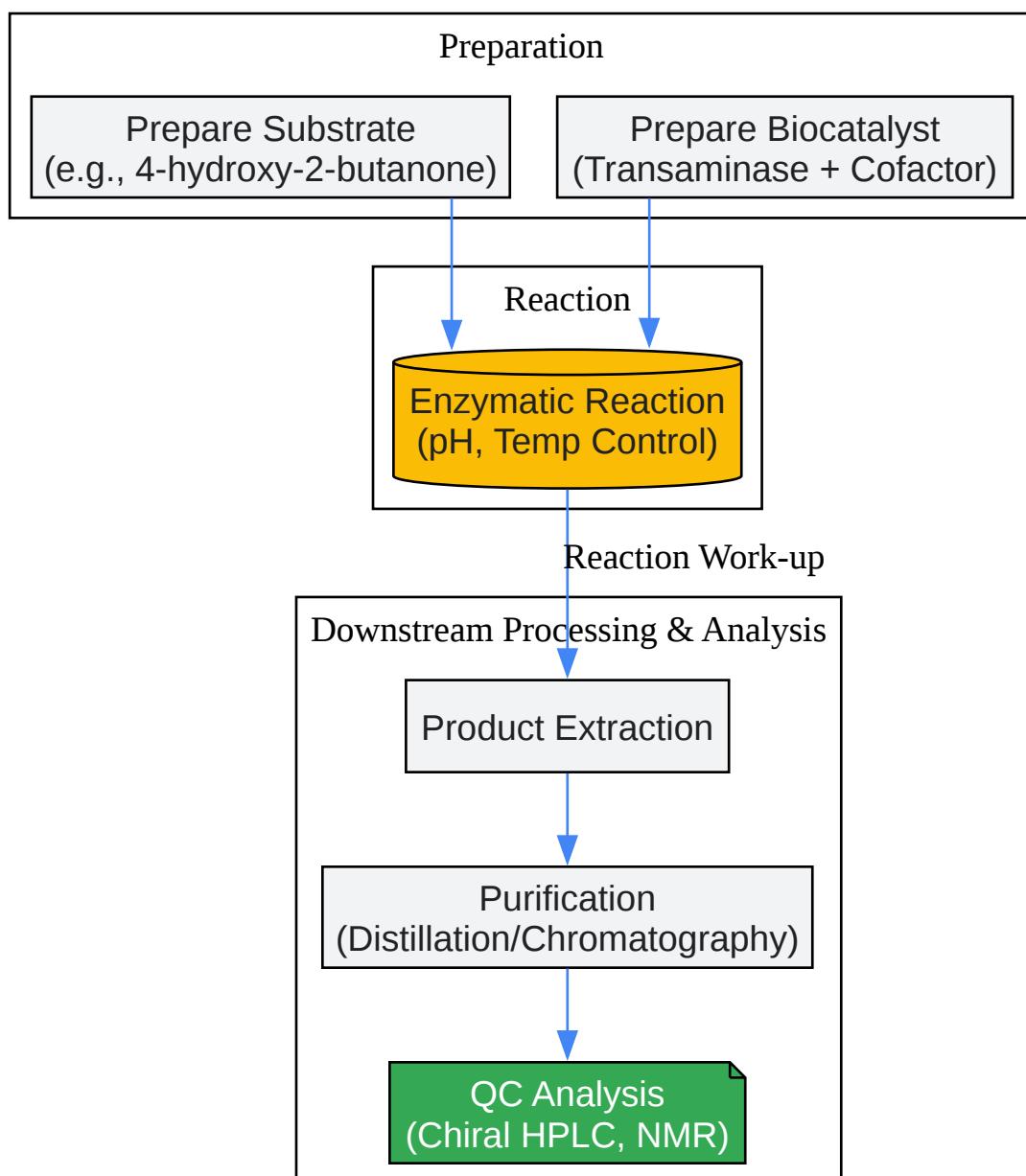
- Pyridoxal phosphate (PLP) cofactor (0.1 mM)
- Phosphate buffer (pH 7.5–8.5)
- Bioreactor or temperature-controlled reaction vessel

Procedure:

- The reaction is set up in a bioreactor containing a phosphate buffer (pH 7.5–8.5).
- 4-hydroxy-2-butanone is added to the buffer at a defined concentration.
- The transaminase enzyme and the cofactor pyridoxal phosphate (0.1 mM) are added to the mixture.
- Isopropylamine is added as the amino group donor.
- The reaction is maintained at a controlled temperature (30–40 °C) and stirred for 12–48 hours.[6]
- Reaction progress is monitored by HPLC to determine the conversion to (R)-3-aminobutan-1-ol and the enantiomeric excess.
- Upon completion, the enzyme is removed (e.g., by filtration or centrifugation), and the product is extracted from the aqueous solution.
- Purification is typically achieved through distillation or chromatography. This method can yield the product with an enantiomeric excess of over 99%. [2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the chemoenzymatic synthesis and analysis of a chiral amino alcohol like **(S)-3-Aminobutan-1-ol**.

[Click to download full resolution via product page](#)*Workflow for Chemoenzymatic Synthesis.*

Conclusion

(S)-3-Aminobutan-1-ol and its enantiomer are indispensable chiral building blocks in the pharmaceutical industry. Their value is prominently demonstrated in the synthesis of life-saving antiretroviral drugs like Dolutegravir, where the precise stereochemistry afforded by this intermediate is paramount to the drug's efficacy. The development of efficient and

stereoselective synthetic routes, particularly chemoenzymatic methods, continues to enhance the accessibility and affordability of these critical pharmaceutical agents, underscoring the central role of **(S)-3-Aminobutan-1-ol** in modern drug development.[3][5]

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